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Compound of Interest

Compound Name:
3-chloro-1H-indole-2-carboxylic

acid

CAS No.: 28737-32-8

Cat. No.: B1601932 Get Quote

Part 1: Executive Summary
3-Chloro-1H-indole-2-carboxylic acid (CAS: 28737-32-8) is a critical halogenated indole

scaffold used extensively in medicinal chemistry. Unlike its non-chlorinated parent, the

introduction of a chlorine atom at the C3 position significantly alters the electronic profile of the

indole ring, enhancing its acidity and lipophilicity. This compound serves as a primary

pharmacophore for developing antagonists of the NMDA receptor glycine binding site and has

emerged as a scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs).

This guide provides a comprehensive technical analysis of its physicochemical properties,

synthetic pathways, and biological applications, designed to support reproducible experimental

workflows.

Part 2: Chemical Identity & Physicochemical
Profile[1]
The 3-chloro substituent exerts a strong inductive electron-withdrawing effect, lowering the pKa

of the carboxylic acid relative to unsubstituted indole-2-carboxylic acid (pKa ~3.9). This

increased acidity improves electrostatic interactions within cationic receptor pockets.

Table 1: Physicochemical Specifications
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Property Value / Description Note

IUPAC Name
3-chloro-1H-indole-2-

carboxylic acid

CAS Number 28737-32-8

Molecular Formula C9H6ClNO2

Molecular Weight 195.60 g/mol

Appearance
White to off-white crystalline

powder

Melting Point 192–196 °C Decomposes upon melting

pKa (Predicted) 3.24 ± 0.30 More acidic than parent indole

LogP (Predicted) ~2.5 Moderate lipophilicity

Solubility
DMSO (>20 mg/mL),

Methanol, 1M NaOH

Poorly soluble in water at

neutral pH

Storage -20°C, Desiccated Hygroscopic; protect from light

Part 3: Synthetic Pathways & Manufacturing[4]
Direct chlorination of indole-2-carboxylic acid can be challenging due to the deactivating nature

of the carboxylic acid group and potential for over-chlorination. The most reliable laboratory-

scale synthesis involves C3-chlorination of the ester intermediate followed by controlled

hydrolysis. This method prevents decarboxylation and ensures regioselectivity.

Core Synthesis Protocol
Step 1: Esterification Convert indole-2-carboxylic acid to ethyl indole-2-carboxylate using

ethanol and catalytic H2SO4 (Fischer esterification).

Step 2: Regioselective Chlorination (C3 Functionalization) The C3 position of the indole ring is

the most nucleophilic. Using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) allows for

precise installation of the chlorine atom.
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Step 3: Saponification Mild hydrolysis with Lithium Hydroxide (LiOH) yields the final acid

without degrading the C-Cl bond.

Visualization: Synthetic Workflow

Figure 1: Optimized 3-step synthesis via ester protection to ensure C3 regioselectivity.
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Detailed Experimental Protocol (Step 2: Chlorination)
Validation: Ensure anhydrous conditions to prevent side reactions.

Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M

concentration).

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by

TLC (Hexane:EtOAc 4:1).

Workup: Pour into ice water. The chlorinated ester typically precipitates. Filter, wash with

water, and dry.[1][2]

Yield: Expect 85–90% yield of the intermediate.

Part 4: Biological Applications & Pharmacology[6]
[7][8]
The 3-chloro-1H-indole-2-carboxylic acid structure is a privileged scaffold in

neuropharmacology and virology.

NMDA Receptor Antagonism (Glycine Site)
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The compound acts as a competitive antagonist at the strychnine-insensitive glycine binding

site (GlyB) of the NMDA receptor.

Mechanism: The carboxylic acid mimics the carboxylate of glycine, interacting with Arg523

(GluN1 subunit). The indole ring engages in

-stacking interactions with aromatic residues (e.g., Phe484), while the 3-chloro substituent
fills a hydrophobic pocket, significantly enhancing binding affinity compared to the
unsubstituted analog.

Utility: Used as a chemical probe to map the dimensions of the GlyB site and as a lead

compound for neuroprotective agents against excitotoxicity.

HIV-1 Integrase Inhibition
Recent studies identify this scaffold as a core for HIV-1 Integrase Strand Transfer Inhibitors

(INSTIs).

Mechanism: The indole core and C2-carboxylate chelate the Mg2+ ions in the integrase

active site.[3][4][5] The 3-chloro group provides a vector for further functionalization (e.g.,

cross-coupling) to extend into the hydrophobic viral DNA binding channel.

Visualization: Mechanism of Action[5]
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Figure 2: Pharmacological mechanism at the NMDA receptor glycine site.
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[9]
Part 5: Handling, Stability, and Safety
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocols:
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Solubility Check: Always pre-dissolve in DMSO or Methanol before adding to aqueous

buffers. Direct addition to water results in precipitation.

pH Sensitivity: The compound functions as an acid. In biological assays, ensure the buffer

capacity is sufficient to maintain pH 7.4, as the addition of the compound may slightly acidify

the medium.

Stability: Stable in solid form for >2 years at -20°C. Solutions in DMSO are stable for 1 month

at -20°C. Avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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